5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid
Description
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid (CAS: 364339-98-0) is a furan-based carboxylic acid derivative with the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol . Structurally, it features a 2-furoic acid backbone substituted with a (3,4-dimethylphenoxy)methyl group at the 5-position of the furan ring (Figure 1). This substitution introduces steric bulk and lipophilicity, distinguishing it from simpler furoic acid derivatives. The compound is industrially available at 99% purity and is primarily utilized in chemical synthesis, though its specific biological or pharmacological roles remain underexplored in the literature .
Properties
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9-3-4-11(7-10(9)2)17-8-12-5-6-13(18-12)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEWJDBXUXGLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy and furoic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Phenolic derivatives, substituted furans.
Scientific Research Applications
Scientific Research Applications
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid serves as a reagent in organic synthesis and catalysis studies within the field of chemistry. In biology, it is utilized in proteomics research to explore protein interactions and functions. Furthermore, it is employed in the synthesis of complex organic molecules for diverse industrial applications.
Biological Activities
The biological activity of this compound includes:
- Antioxidant Activity The compound exhibits antioxidant properties, which may protect against oxidative stress-related diseases. A study demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, highlighting its antioxidant capabilities.
- Anti-inflammatory Effects It can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory conditions. Research has indicated that it can downregulate the expression of inflammatory markers in cell cultures, supporting its potential as an anti-inflammatory agent.
- Anticancer Potential Preliminary studies suggest anticancer activity against various cancer cell lines. Research involving cancer cell lines, such as HepG-2 for liver cancer and MCF-7 for breast cancer, revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The compound's ability to induce apoptosis in these cells was attributed to its influence on mitochondrial pathways.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect |
|---|---|
| Antioxidant | Significant reduction in ROS levels |
| Anti-inflammatory | Downregulation of inflammatory markers |
| Anticancer | Cytotoxic effects on HepG-2 and MCF-7 cells |
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Major products formed include carboxylic acids and ketones.
- Reduction Reduction reactions can convert the compound into alcohols or alkanes. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used. Major products formed include alcohols and alkanes.
- Substitution The phenoxy and furoic acid groups can participate in nucleophilic substitution reactions. Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions. Major products formed include phenolic derivatives and substituted furans.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
Substituent Effects: The 3,4-dimethylphenoxy group in the target compound enhances lipophilicity compared to simpler phenyl or alkyl substituents (e.g., TOFA’s tetradecyloxy chain). This may influence membrane permeability in biological systems, though activity data are lacking . TOFA’s long alkyl chain facilitates interaction with lipid membranes and enzymes like acetyl-CoA carboxylase, enabling inhibition of malonyl-CoA synthesis .
Biological Activity
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14O4
- Molecular Weight : 246.26 g/mol
- CAS Number : 88-14-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
- Anticancer Potential : Preliminary studies have shown that this compound may possess anticancer activity against various cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It is suggested that the compound can modulate key signaling pathways related to cell survival and apoptosis.
Antioxidant and Anti-inflammatory Activities
A study conducted on the antioxidant properties of this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro. The compound was also found to downregulate the expression of inflammatory markers in cell cultures, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Research involving various cancer cell lines (e.g., HepG-2 for liver cancer and MCF-7 for breast cancer) revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The compound's ability to induce apoptosis in these cells was attributed to its influence on mitochondrial pathways.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in ROS levels | |
| Anti-inflammatory | Downregulation of inflammatory markers | |
| Anticancer | Cytotoxic effects on HepG-2 and MCF-7 cells |
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in animal models. Acute toxicity studies indicate an LD50 value of 250 mg/kg when administered intraperitoneally in mice, suggesting a moderate safety margin for further research and potential therapeutic applications.
Q & A
Q. What synthetic strategies are recommended for preparing 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid?
Methodological Answer: A two-step approach is commonly employed:
Esterification : React 2-furoic acid with methanol under acidic conditions to form methyl 2-furoate, followed by Friedel-Crafts alkylation using 3,4-dimethylphenol and a methylene donor (e.g., paraformaldehyde) .
Hydrolysis : Convert the ester intermediate to the carboxylic acid using aqueous NaOH or HCl.
Key Considerations :
- Catalysts like AlCl₃ or FeCl₃ enhance electrophilic substitution in Friedel-Crafts reactions.
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
Q. How can the structure of this compound be validated?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenoxy group; furan protons at δ 6.2–6.5 ppm) .
- IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- HPLC-MS : Verify purity (>95%) and molecular ion peak (expected m/z: 276.3 for C₁₄H₁₄O₄).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer: Adopt a Design of Experiments (DoE) framework:
- Variables : Catalyst loading, temperature, solvent polarity (e.g., dichloromethane vs. DMF).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .
Case Study :
A study on similar furan derivatives achieved 20% yield improvement by optimizing AlCl₃ concentration (0.5–1.5 mol%) and reaction time (2–6 hrs) .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (pH, temperature, solvent controls) to isolate compound-specific effects .
- Molecular Dynamics (MD) Simulations : Investigate binding interactions with target enzymes (e.g., COX-2) to identify steric or electronic mismatches.
- Metabolite Screening : Use LC-MS/MS to detect degradation products that may interfere with assays .
Q. What advanced analytical techniques can elucidate degradation pathways under environmental conditions?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Track transformation products (e.g., hydrolyzed furan rings or oxidized methyl groups) .
- Photostability Studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation kinetics via HPLC .
- Computational Modeling : Predict degradation intermediates using software like Gaussian (DFT calculations) .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
Core Modifications : Syntester analogs with varied substituents (e.g., halogens, methoxy groups) on the phenyl ring.
Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to assess electronic effects .
In Silico Screening : Use tools like AutoDock to prioritize derivatives with predicted high binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
